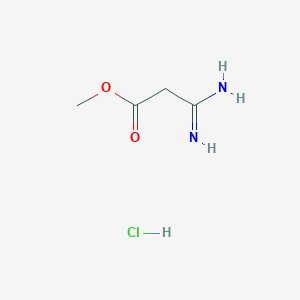

Methyl 2-Amidinoacetate Hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 2-Amidinoacetate Hydrochloride is a chemical compound with the CAS Number: 103173-54-2 . Its molecular weight is 152.58 and its IUPAC name is methyl 3-amino-3-iminopropanoate hydrochloride . It is a solid at room temperature .

Molecular Structure Analysis

The molecular structure of Methyl 2-Amidinoacetate Hydrochloride is represented by the formula C4H9ClN2O2 . The InChI code for this compound is 1S/C4H8N2O2.ClH/c1-8-4(7)2-3(5)6;/h2H,5-6H2,1H3;1H .Physical And Chemical Properties Analysis

Methyl 2-Amidinoacetate Hydrochloride is a solid at room temperature . It has a molecular weight of 152.58 .Wissenschaftliche Forschungsanwendungen

Kinetics and Hydrolysis Mechanisms

- Hydrolysis in High-Temperature Water : NMA serves as a model to investigate the kinetics and mechanism of N-substituted amides in high-temperature water, revealing that the hydrolysis reaction is first order in water and NMA under both subcritical and supercritical conditions. The rate also varies with pH, indicating sensitivity to the substituent size on the carbonyl carbon atom (Duan, Dai, & Savage, 2010).

Chlorination and Environmental Chemistry

- Chlorination Mechanisms : The chlorination of amides, including NMA, is significant in biochemistry and environmental chemistry. A study provides insights into the reaction mechanism between amides and hypochlorous acid, crucial for understanding N-chlorination in a wide array of amides (Šakić, Šonjić, Tandarić, & Vrček, 2014).

Molecular Dynamics and Infrared Spectroscopy

- Amide I, II, and III Band Contributions : NMA's infrared spectrum and its components, including protonation and hydration structures, have been studied using density functional theory. This research aids in understanding the formation of amide infrared spectrum, relevant to organic and analytical chemistry (Ji et al., 2020).

- Amide Hydrolysis in Aqueous Solution : The amide hydrolysis mechanism of NMA in water has been elucidated, highlighting the pivotal role of water molecules in the process, involving proton-transfer events (Zahn, 2004).

Safety and Hazards

Methyl 2-Amidinoacetate Hydrochloride is labeled with the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and others .

Wirkmechanismus

Target of Action

Methyl 2-Amidinoacetate Hydrochloride is a derivative of Glycine . Glycine is an amino acid that has several roles in the body, including as a building block for proteins and as a neurotransmitter .

Mode of Action

Glycine and its derivatives are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Biochemical Pathways

Glycine is a precursor to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (NAD), its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH .

Pharmacokinetics

It is known that the compound is a solid at room temperature and should be stored at 4°c, away from moisture .

Action Environment

It is known that the compound should be stored at 4°c, away from moisture , suggesting that temperature and humidity may affect its stability.

Eigenschaften

IUPAC Name |

methyl 3-amino-3-iminopropanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O2.ClH/c1-8-4(7)2-3(5)6;/h2H2,1H3,(H3,5,6);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWAMZARUIDDXJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=N)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-Amidinoacetate Hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[3-(2-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxy-2-phenylacetate](/img/structure/B2973404.png)

![3-[4-(3-chlorophenyl)piperazine-1-carbonyl]-1H-indazole](/img/structure/B2973408.png)

![5-(3-chlorobenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione](/img/no-structure.png)

![5-(4-chlorobenzyl)-3-(4-methoxyphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2973417.png)

![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-fluorobenzamide](/img/structure/B2973418.png)

![2-[3-cyano-6-(3-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2973419.png)

![N'-[(1E)-1-(6-chloro-2-oxo-2H-chromen-3-yl)ethylidene]-2-cyanoacetohydrazide](/img/structure/B2973420.png)

![Tert-butyl 3-[3-(prop-2-enoylamino)propanoylamino]benzoate](/img/structure/B2973426.png)